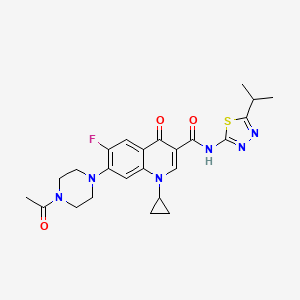
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H27FN6O3S and its molecular weight is 498.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS No. 74011-56-6) is a derivative of quinoline and thiadiazole, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopropyl group.
- A fluoro substitution at the 6-position of the quinoline ring.
- A thiadiazole moiety linked through an isopropyl group.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance:
- Compounds containing the 1,3,4-thiadiazole scaffold have shown strong antibacterial activity against E. coli, particularly when tested against gram-negative strains .
| Compound | Activity | Target |
|---|---|---|
| 7-(4-acetylpiperazin-1-yl)-... | Antibacterial | E. coli |
| Other Thiadiazole Derivatives | Antimicrobial | Various Strains |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- A study demonstrated that certain quinoline-thiadiazole derivatives displayed moderate to high inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) using the CCK-8 method .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | 7-(4-acetylpiperazin-1-yl)-... | 15 |
| HeLa | Various Thiadiazole Derivatives | 10 |
Neuroprotective Activity
The compound also shows promise in neuroprotection:
- Inhibition of acetylcholinesterase (AChE) has been noted, which is crucial for developing treatments for Alzheimer's disease. Some derivatives exhibited better AChE inhibition than standard drugs like donepezil .
The biological activities of this compound can be attributed to its structural components:
- Thiadiazole Moiety : Known for its ability to interact with various biological targets due to its electron-deficient nature.
- Quinoline Backbone : Provides stability and enhances binding affinity to target proteins involved in disease pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties, revealing promising results against resistant bacterial strains .
- Case Study 2 : Quinoline derivatives were evaluated for anticancer activity, showing significant cytotoxic effects in vitro on multiple cancer cell lines, suggesting their potential as lead compounds in drug development .
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O3S/c1-13(2)23-27-28-24(35-23)26-22(34)17-12-31(15-4-5-15)19-11-20(18(25)10-16(19)21(17)33)30-8-6-29(7-9-30)14(3)32/h10-13,15H,4-9H2,1-3H3,(H,26,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJWKXRCWVHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














